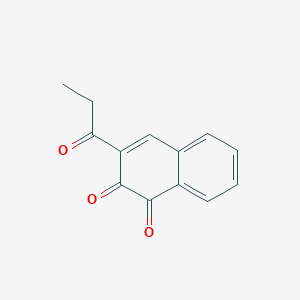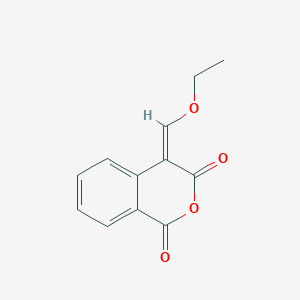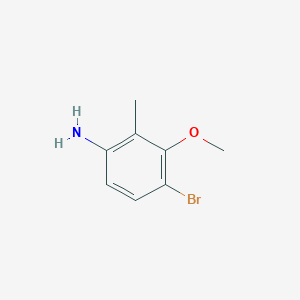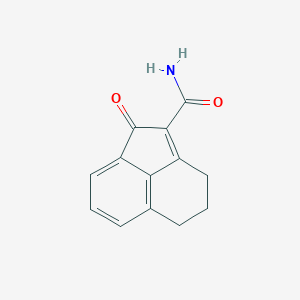
5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid: is a heterocyclic compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.65 g/mol . It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis , which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Another approach is the Friedländer synthesis , which involves the reaction of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs) due to their efficiency and high yield . These reactions improve atom economy and selectivity, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring into a quinoline ring.
Reduction: This can reduce the quinoline ring back to a tetrahydroquinoline ring.
Substitution: Commonly involves halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
5-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and applications.
Uniqueness
The presence of the chlorine atom in 5-Chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid enhances its reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
5-chloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-3,9,12H,4-5H2,(H,13,14) |
InChIキー |
IBTOZNWXKGZETJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC=C2Cl)NC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




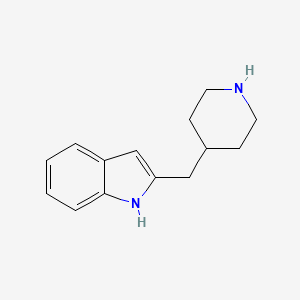
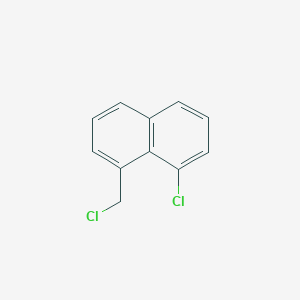

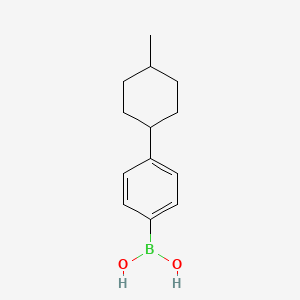
![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)

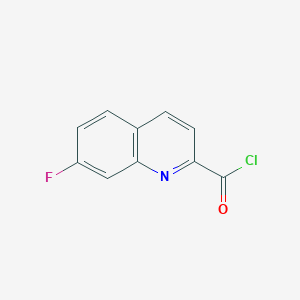
![1-Ethylnaphtho[2,1-b]furan-2(1H)-one](/img/structure/B11890494.png)
